4-acetamido-N,N-dimethylbenzamide
Description
4-Acetamido-N,N-dimethylbenzamide is a benzamide derivative characterized by an acetamido (-NHCOCH₃) substituent at the para position of the benzene ring and two methyl groups attached to the amide nitrogen (N,N-dimethyl). This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility.
Properties
IUPAC Name |
4-acetamido-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)12-10-6-4-9(5-7-10)11(15)13(2)3/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHZPNNGQHRRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N,N-dimethylbenzamide typically involves the acylation of 4-amino-N,N-dimethylbenzamide. One common method includes reacting 4-amino-N,N-dimethylbenzamide with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 4-acetamido-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the dimethylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Solvent Effects : N,N-dimethylbenzamides exhibit solvent-dependent 13C NMR shifts. For example, in DMSO, the carbonyl carbon of this compound shifts upfield by 1.2 ppm compared to cyclohexane, correlating with reduced rotational barriers (ΔG‡ ≈ 12 kcal/mol) .
- Synthetic Efficiency : Iron-catalyzed cross-coupling (e.g., for 4-hexyl-N,N-dimethylbenzamide) offers high yields (95%) under mild conditions, outperforming traditional palladium catalysts .
- Structure-Activity Relationships : Electron-withdrawing para substituents enhance electrophilicity, improving reactivity in esterification and cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
